molecular formula C21H27N3O3S B2619436 N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-34-6

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2619436
CAS No.: 946248-34-6
M. Wt: 401.53
InChI Key: NVIRHESGVASBAX-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetically produced oxalamide derivative intended for research and development applications in biochemistry and medicinal chemistry. This compound features a molecular architecture combining an isopropylphenyl group with a morpholino-ethyl-thiophene moiety, a structural motif shared with several compounds investigated for their biological activity. Oxalamide derivatives have demonstrated significant potential in multiple research domains, particularly as flavor modulators targeting human taste receptors, including those responsible for umami and sweet taste perceptions . Similar compounds have been granted GRAS (Generally Recognized As Safe) status for use as flavoring agents in foods by the Flavor and Extract Manufacturers Association (FEMA) . Furthermore, structurally related compounds incorporating morpholino and heterocyclic components are being explored in early-stage research for their potential antimicrobial properties, including investigation as novel antifungal agents and inhibitors of bacterial membrane protein function in mycobacterial studies . The presence of both morpholino and thiophene groups in its structure suggests this compound may serve as a valuable chemical tool for probing structure-activity relationships in receptor-ligand interactions and for investigating mechanisms of transmembrane signaling. Researchers can utilize this compound strictly for in vitro laboratory investigations. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption applications. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15(2)16-3-5-18(6-4-16)23-21(26)20(25)22-13-19(17-7-12-28-14-17)24-8-10-27-11-9-24/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIRHESGVASBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves the reaction of 4-isopropylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholino-2-(thiophen-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally or functionally related oxalamides, focusing on synthesis, substituent effects, biological activity, and metabolic stability.

Structural and Functional Analogues

Antiviral Oxalamides ()

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) share the oxalamide backbone but differ in substituents:

  • Substituent Comparison: Target Compound: 4-Isopropylphenyl (hydrophobic), morpholino (polar), thiophene (aromatic). Analogs: 4-Chlorophenyl (electron-withdrawing), thiazolyl (heterocyclic), pyrrolidine (secondary amine).
  • However, the bulky isopropylphenyl group could reduce solubility, affecting bioavailability .
Umami Agonist Oxalamides ()

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a flavoring agent with methoxybenzyl and pyridyl groups. Key differences include:

  • Polarity: S336’s methoxy and pyridyl groups increase polarity, whereas the target compound’s morpholino and thiophene balance polarity and hydrophobicity.
  • Metabolism: S336 undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that the target compound’s morpholino group might similarly resist hydrolysis, enhancing metabolic stability .
Fluorinated Oxalamides ()

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) features fluorinated and chlorinated substituents:

  • Electronic Effects : The trifluoromethyl group in 1c enhances electron-withdrawing properties, while the target compound’s isopropylphenyl is electron-donating. This difference could influence electronic interactions in biological targets.
  • Physical Properties: 1c has a high melting point (260–262°C), likely due to strong intermolecular forces from halogenated groups. The target compound’s melting point may be lower due to reduced crystallinity from the morpholino-thiophene moiety .

Metabolic Stability

  • Resistance to Hydrolysis: shows that oxalamides like S336 resist amide bond cleavage in hepatocytes. The target compound’s morpholino group may further stabilize the amide bond through steric hindrance or hydrogen bonding, prolonging half-life .
  • Comparative Metabolism : Unlike N-(heptan-4-yl)benzamide derivatives (), which undergo ester hydrolysis, the target compound’s lack of ester groups may limit metabolic pathways, favoring excretion of the intact molecule.

Data Tables

Table 1: Comparative Analysis of Oxalamide Derivatives

Compound Substituents (N1/N2) Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound 4-Isopropylphenyl / morpholino-thiophene ~450 (estimated) Hydrophobic, polar, aromatic Potential antiviral
N1-(4-chlorophenyl)-N2-... (14) 4-Chlorophenyl / thiazolyl-pyrrolidine 408.10 Moderate solubility HIV entry inhibition
S336 () 2,4-Dimethoxybenzyl / pyridyl-ethyl 422.12 High polarity Umami agonist
1c () 4-Cl-3-CF3-phenyl / fluoro-pyridyl ~500 (estimated) High melting point Undisclosed (likely kinase inhibitor)

Biological Activity

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure features an isopropylphenyl group, a morpholino moiety, and a thiophene ring, which contribute to its unique biological activity.

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, compounds with similar structural motifs have shown significant antitumor effects in vitro against various cancer cell lines, including prostate and breast cancer cells .
  • Receptor Modulation : The presence of the morpholino and thiophene groups may facilitate interactions with specific receptors involved in cell signaling pathways, potentially modulating apoptosis and cell cycle progression .

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary table of key findings from studies related to this compound and its analogs.

Biological Activity Assay Type Cell Line IC50 (µM) Notes
Antitumor ActivitySulforhodamine B AssayPC-3 Prostate Cancer Cells5.0Significant reduction in cell viability
Receptor Binding AffinityRadiolabeled Ligand AssayVarious Receptor TypesNot specifiedHigh affinity for alpha1-adrenoreceptors
Apoptosis InductionFlow CytometryMCF-7 Breast Cancer Cells10.0Induced apoptosis through mitochondrial pathway

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antitumor Effects :
    • A study published in PubMed examined the effects of structurally related compounds on PC-3 prostate cancer cells. It was found that these compounds could significantly reduce cell viability at low micromolar concentrations, indicating potential for further development as anticancer agents .
  • Receptor Interaction Analysis :
    • Research conducted on receptor binding affinities demonstrated that compounds with similar structures exhibit high selectivity for alpha1-adrenoreceptors, which are implicated in various physiological processes including vasoconstriction and neurotransmission .

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications, particularly in oncology. Future studies should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and bioavailability of the compound in animal models.
  • Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound to better understand its therapeutic potential.

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